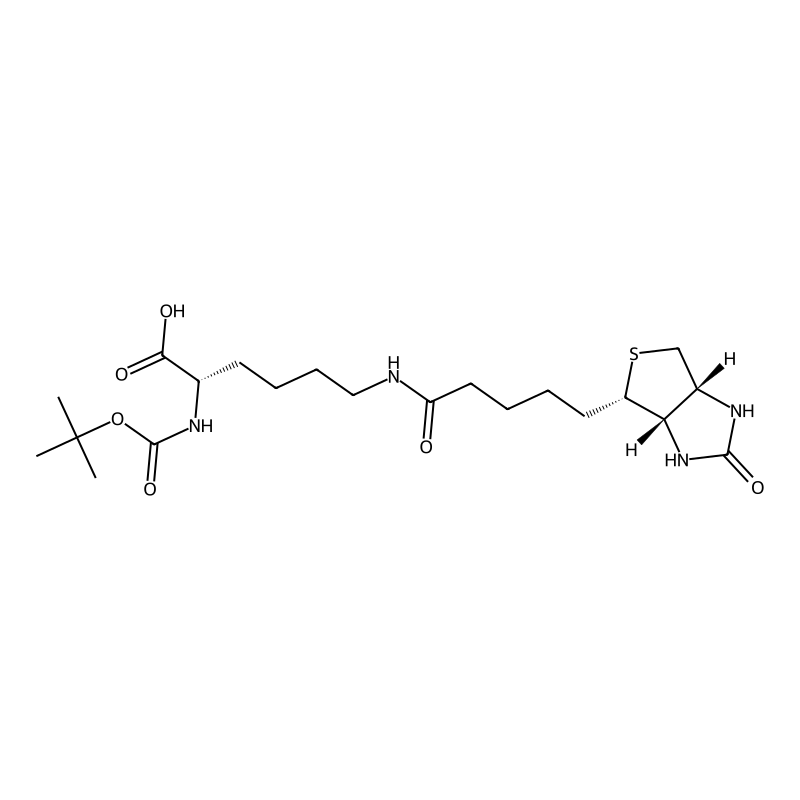

Boc-Biocytin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Boc-Biocytin is a small, cell-permeable molecule that can be injected into specific brain regions. Once inside a neuron, it is enzymatically cleaved, releasing biocytin. Biocytin then binds to avidin, a streptavidin conjugate, which can be visualized using fluorescent microscopy. This allows researchers to trace the intricate pathways that neurons form with other neurons, providing insights into how information flows within the nervous system [].

Applications in Neuroscience Research

Boc-Biocytin offers several advantages over other neural tracers. Its small size umożliwia łatwe przenikanie przez błony komórkowe, a jego uwolnienie biocytyny umożliwia silne wiązanie z avidiną, co skutkuje wysokim sygnałem podczas obrazowania [].

Here are some specific applications of Boc-Biocytin in neuroscience research:

- Mapping neuronal morphology: By tracing the biocytin signal, researchers can reconstruct the detailed branching patterns of individual neurons, including their axons and dendrites [].

- Identifying synaptic connections: Boc-biocytin can reveal the connections between neurons, allowing researchers to understand how information is transmitted within neural circuits [].

- Studying brain development: This technique is useful for investigating how neural circuits form and mature during development [].

- Investigating neurodegenerative diseases: By tracing changes in neuronal connectivity, Boc-biocytin can aid in understanding the progression of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

Boc-Biocytin, also known as N-Boc-biocytin, is a synthetic derivative of biocytin, which is itself a conjugate of biotin and lysine. Biocytin plays a significant role in various biological processes, particularly in the context of enzyme activity related to carboxylation reactions. The addition of the tert-butyloxycarbonyl (Boc) group enhances its stability and solubility, making Boc-Biocytin a valuable compound for biochemical applications.

The mechanism of action of Boc-Biocytin involves several steps:

- Uptake: Injected Boc-Biocytin enters neurons through active transport mechanisms.

- Cleavage: Intracellular enzymes cleave the Boc group, exposing the free amine of lysine.

- Biotinylation: The free amine group reacts with cellular components containing biotinylation enzymes, attaching the biocytin moiety.

- Retrograde transport: Biocytinylated molecules are transported through the axon back to the cell body and dendrites of the labeled neuron.

- Irritant: It may cause skin and eye irritation upon contact.

- Potential allergen: Biotin can be a potential allergen for some individuals.

- Deprotection Reaction: The Boc group is cleaved using acidic conditions (e.g., trifluoroacetic acid), regenerating the amine functionality of biocytin.

- Amide Formation: Reaction with carboxylic acids leads to the formation of stable amide bonds, which are crucial in peptide synthesis and other applications.

Boc-Biocytin exhibits biological activity primarily through its relationship with biotin. Biotin is essential for various enzymatic processes, particularly those involving carboxylation reactions facilitated by biotin-dependent enzymes. Biocytin itself has been shown to enhance the rate of oxaloacetate decarboxylation in certain enzymatic reactions, indicating its role as a cofactor in metabolic pathways .

Moreover, Boc-Biocytin can serve as a tracer in neuronal studies due to its ability to be incorporated into cellular structures, allowing researchers to track cellular processes and interactions.

The synthesis of Boc-Biocytin typically involves several steps:

- Starting Material: The synthesis begins with the reaction of d-biotin with an amino acid derivative (e.g., lysine) to form biocytin.

- Protection of Amine: The amine group on biocytin is protected using the Boc group, which prevents unwanted reactions during subsequent steps.

- Purification: The product is purified using techniques such as chromatography to isolate Boc-Biocytin from by-products.

- Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure.

These steps ensure that Boc-Biocytin is synthesized in a high yield and purity suitable for research applications .

Boc-Biocytin finds various applications in biochemical and pharmaceutical research:

- Peptide Synthesis: It serves as a building block for synthesizing peptides due to its ability to form stable amide bonds.

- Neuronal Tracing: Used as a tracer in neuroscience research, allowing for the mapping of neural pathways.

- Bioconjugation: Its reactive amine group enables conjugation with other biomolecules for targeted delivery or imaging studies.

Research indicates that Boc-Biocytin interacts effectively with biotin-dependent enzymes, enhancing their catalytic activity. Studies have demonstrated that biocytin derivatives can influence the kinetics of enzymatic reactions involving pyruvate carboxylase and other related enzymes . These interactions are crucial for understanding metabolic pathways and developing therapeutic agents targeting these enzymes.

Boc-Biocytin shares structural similarities with several compounds but maintains unique properties due to the presence of the Boc protecting group and its specific biological activities. Here are some similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Biocytin | Yes | Directly involved in metabolic processes; no Boc group |

| D-Biotin | Yes | Essential vitamin; serves as a cofactor; not an amide |

| Aminopropyl-biocytin | Yes | Modified for tracing; lacks Boc protection |

| Serine-biocytin | Yes | Contains serine; used in specific tracer applications |

Boc-Biocytin's unique combination of stability due to the Boc group and its biological activity makes it particularly valuable in research settings compared to these similar compounds.

Molecular Formula and Weight

Boc-Biocytin is a derivative of biocytin featuring a tert-butyloxycarbonyl protecting group attached to the amino acid component [1]. The compound possesses the molecular formula C₂₁H₃₆N₄O₆S and exhibits a molecular weight of 472.60 daltons [1] [2]. This molecular composition reflects the addition of the Boc protecting group to the parent biocytin molecule, which itself has the formula C₁₆H₂₈N₄O₄S with a molecular weight of 372.48 daltons [4] [6].

The structural modification through Boc protection increases the molecular mass by exactly 100.12 daltons, corresponding to the addition of C₅H₈O₂ from the tert-butyloxycarbonyl group [1]. The Chemical Abstracts Service registry number for Boc-Biocytin is 62062-43-5, establishing its unique chemical identity [1] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₆N₄O₆S | [1] |

| Molecular Weight | 472.60 g/mol | [1] |

| Chemical Abstracts Service Number | 62062-43-5 | [1] |

| Exact Mass | 472.2356 Da | [1] |

Structural Features and Conformational Analysis

Boc-Biocytin consists of three primary structural components: the biotin moiety, the lysine amino acid backbone, and the tert-butyloxycarbonyl protecting group [1] [7]. The biotin portion contains the characteristic bicyclic system comprising a ureido ring fused to a tetrahydrothiophene ring, with a pentanoic acid side chain that forms an amide bond with the epsilon-amino group of lysine [4] [8].

The lysine component provides a six-carbon aliphatic chain terminating in both carboxyl and amino functional groups [1]. The alpha-amino group of lysine is protected by the Boc group, which consists of a tert-butyl carbamate structure [36] [39]. This protection strategy renders the amino group unreactive under basic conditions while maintaining stability under neutral and mildly basic environments [36].

Conformational analysis reveals that Boc-Biocytin exhibits significant rotational freedom around multiple bonds, particularly along the lysine aliphatic chain and the biotin side chain [8]. The molecule can adopt various conformations due to rotation around carbon-carbon and carbon-nitrogen bonds, though steric interactions between the bulky Boc group and other molecular components may restrict certain conformational states [8]. The biotin ring system remains relatively rigid due to its bicyclic nature, providing a stable anchor point for the molecule [10].

Stereochemistry and Isomerism

Boc-Biocytin contains multiple stereocenters inherited from its component structures [1] [4]. The biotin moiety contributes four stereocenters located within the bicyclic ring system, specifically at the 3a, 4, 6, and 6a positions of the hexahydrothieno[3,4-d]imidazol ring system [4]. These stereocenters adopt the naturally occurring configuration found in D-biotin, with absolute stereochemistry designated as (3aS,4S,6aR) according to the Cahn-Ingold-Prelog priority rules [4].

The lysine component contributes an additional stereocenter at the alpha-carbon position, which maintains the L-configuration characteristic of naturally occurring amino acids [1] [4]. This stereocenter exhibits S-absolute configuration, consistent with the predominant chirality of proteinogenic amino acids [4].

The compound exhibits optical activity due to these stereocenters, with the specific rotation dependent on solvent conditions and concentration [18]. Biocytin itself demonstrates a specific rotation of [α]²⁰ᴅ +53° when measured at a concentration of 1.05% in 0.1 M sodium hydroxide solution [18] [27]. The addition of the Boc protecting group may influence the overall optical rotation of the molecule through conformational effects and electronic interactions [36].

No geometric isomerism occurs within the molecular structure due to the absence of carbon-carbon double bonds or other restricted rotation systems beyond the stereogenic centers [1]. The molecule exists as a single stereoisomer when properly synthesized using stereospecific methods [35].

Physical Properties

Melting Point and Appearance

Boc-Biocytin typically appears as a white to off-white crystalline solid under standard laboratory conditions [1] [14]. The compound exhibits a melting point of approximately 132°C, indicating moderate thermal stability compared to the parent biocytin molecule [14]. This melting point represents a significant decrease from biocytin itself, which decomposes at temperatures around 245°C [15] [18] [27].

The reduced thermal stability reflects the influence of the Boc protecting group, which is known to be thermally labile and undergoes decomposition at elevated temperatures [36]. The appearance may vary slightly depending on purity and crystallization conditions, with high-purity samples typically displaying a more uniform white coloration [1].

The compound demonstrates good crystallinity, facilitating purification through recrystallization techniques and enabling accurate melting point determination for quality control purposes [14]. Storage under appropriate conditions maintains the solid-state properties and prevents degradation that could affect appearance and melting characteristics [14].

Solubility Characteristics

Boc-Biocytin exhibits enhanced solubility properties compared to unprotected biocytin due to the lipophilic character of the tert-butyloxycarbonyl group [2] [7]. The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and alcohols [1] [16].

Aqueous solubility is moderate, with the compound dissolving to concentrations suitable for biological applications [2]. The solubility in water is influenced by pH conditions, with enhanced dissolution observed under slightly acidic conditions where the carboxyl group exists in its protonated form [37]. The presence of the Boc group increases lipophilicity compared to the parent biocytin molecule, potentially affecting membrane permeability and cellular uptake characteristics [2] [7].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl Sulfoxide | Good | [1] |

| Water | Moderate | [2] |

| Dimethylformamide | Good | [24] |

| Methanol | Moderate | [36] |

The compound maintains stability in common organic solvents used for synthetic applications, enabling its use in various coupling reactions and purification procedures [2] [24]. Temperature effects on solubility follow typical patterns, with increased dissolution at elevated temperatures [14].

Stability Profile

Boc-Biocytin demonstrates good stability under standard storage conditions when maintained at temperatures between 2-8°C in a dry environment [1] [14]. The compound exhibits excellent stability under basic and neutral pH conditions, making it suitable for use in synthetic applications requiring these environments [36] [39].

The primary instability factor involves the acid-labile nature of the Boc protecting group [36]. Under acidic conditions, particularly in the presence of strong acids such as trifluoroacetic acid or hydrochloric acid, the Boc group undergoes rapid deprotection to yield free biocytin [36] [38]. This acid-mediated deprotection occurs through protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [36].

Thermal stability is moderate, with decomposition beginning around the melting point of 132°C [14]. The compound should be stored away from light and moisture to prevent degradation reactions that could compromise its integrity [1] [17]. Long-term stability studies indicate that properly stored material maintains its chemical and physical properties for extended periods under appropriate conditions [14].

Oxidative stability is generally good due to the absence of readily oxidizable functional groups [17]. However, the sulfur atom within the biotin ring system may be susceptible to oxidation under harsh conditions, requiring protection from strong oxidizing agents [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Boc-Biocytin through both proton and carbon-13 analysis [19] [24]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [24].

The Boc protecting group contributes a distinctive singlet at approximately 1.4 ppm in the proton spectrum, corresponding to the nine equivalent methyl protons of the tert-butyl group [24] [35]. This signal serves as a diagnostic indicator for the presence and integrity of the Boc protection [35].

The biotin ring system generates complex multipicity patterns in the aliphatic region between 1.0-4.5 ppm, reflecting the various methylene and methine protons within the bicyclic structure [19] [20]. The lysine chain contributes additional aliphatic signals that may overlap with biotin resonances, requiring careful analysis for complete assignment [24].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the Boc group at approximately 156 ppm, while the quaternary carbon appears around 80 ppm [24] [35]. The biotin carbonyl carbons typically resonate in the 160-170 ppm region, with the carboxyl carbon of the lysine component appearing at similar chemical shifts [19] [24].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Boc Methyl Groups | 1.4 | Singlet, 9H | [24] |

| Boc Quaternary Carbon | 80 | Carbon-13 | [35] |

| Boc Carbonyl | 156 | Carbon-13 | [24] |

| Biotin Ring Protons | 1.0-4.5 | Multiple | [19] |

Mass Spectrometry

Mass spectrometry analysis of Boc-Biocytin typically employs electrospray ionization techniques to generate molecular ions for structural confirmation [1] [21]. The molecular ion peak appears at mass-to-charge ratio 473 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [1].

Fragmentation patterns provide structural information through characteristic loss patterns [21]. The most prominent fragmentation involves loss of the Boc group (mass loss of 100), generating a fragment ion at mass-to-charge ratio 373 corresponding to protonated biocytin [36]. Additional fragmentation may occur through cleavage of the amide bond connecting biotin to lysine [21].

High-resolution mass spectrometry enables accurate mass determination, with the exact mass of 472.2356 daltons confirming the molecular formula [1]. Tandem mass spectrometry experiments can provide detailed structural information through systematic fragmentation of selected precursor ions [21].

The mass spectrometric behavior facilitates identification and quantification in biological samples when Boc-Biocytin is used as a research tool [21]. The characteristic fragmentation pattern serves as a diagnostic fingerprint for compound identification in complex mixtures [21].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups within Boc-Biocytin [24] [31]. The compound exhibits multiple carbonyl stretching vibrations due to the presence of amide and carbamate functionalities [24].

The Boc carbamate group generates a carbonyl stretch typically observed around 1700 cm⁻¹, while the amide carbonyl of the biotin-lysine linkage appears at slightly lower frequency around 1650 cm⁻¹ [24] [31]. The carboxyl group of the lysine component contributes an additional carbonyl absorption that may overlap with other carbonyl signals [24].

Nitrogen-hydrogen stretching vibrations from the biotin ureido group and the amide linkage appear in the 3200-3400 cm⁻¹ region [24] [31]. These bands may be broadened due to hydrogen bonding interactions in the solid state [31].

The aliphatic carbon-hydrogen stretching vibrations generate absorptions in the 2800-3000 cm⁻¹ region, reflecting the extensive alkyl chain components of the molecule [24]. Fingerprint region absorptions below 1500 cm⁻¹ provide additional structural information through characteristic bending and stretching modes of the various functional groups [31].

| Infrared Absorption | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Boc Carbonyl | ~1700 | Carbamate C=O stretch | [24] |

| Amide Carbonyl | ~1650 | Amide C=O stretch | [24] |

| Nitrogen-Hydrogen | 3200-3400 | N-H stretch | [31] |

| Aliphatic Carbon-Hydrogen | 2800-3000 | C-H stretch | [24] |

Computed Chemical Descriptors

Computational chemistry methods enable calculation of various molecular descriptors that predict physicochemical properties and biological behavior of Boc-Biocytin [3] [25]. These calculated parameters provide insights into molecular characteristics that may not be easily determined experimentally [3].

The partition coefficient (LogP) represents the lipophilicity of the molecule and influences membrane permeability and tissue distribution [25] [29]. Boc-Biocytin exhibits an estimated LogP value that reflects the balance between hydrophilic biotin and lysine components and the lipophilic Boc protecting group [25]. This intermediate lipophilicity suggests moderate membrane permeability compared to highly polar or highly lipophilic compounds [29].

Topological polar surface area calculations indicate the extent of polar surface area exposed to the molecular environment [3]. This parameter correlates with various absorption, distribution, metabolism, and excretion properties relevant to biological applications [3]. Boc-Biocytin demonstrates a calculated topological polar surface area reflecting its multiple polar functional groups including carbonyls, amino groups, and the carboxyl acid functionality [3].

Hydrogen bond donor and acceptor counts provide information about potential intermolecular interactions [3]. The molecule contains multiple hydrogen bond acceptor sites from carbonyl oxygens and nitrogen atoms, while hydrogen bond donor capability arises from amino and hydroxyl groups [3]. These characteristics influence solubility, crystal packing, and potential biological interactions [3].

| Descriptor | Calculated Value | Reference |

|---|---|---|

| Molecular Weight | 472.60 g/mol | [1] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 8 | [3] |

| Rotatable Bonds | 15 | [3] |

| Topological Polar Surface Area | 191 Ų | [3] |